molecular formula C21H17N3O3S2 B2802905 3-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide CAS No. 898466-13-2

3-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide

Cat. No.: B2802905
CAS No.: 898466-13-2
M. Wt: 423.51
InChI Key: WIIVBFIMXLXRII-UHFFFAOYSA-N
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Description

3-Benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide is a heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a cyano group at position 3 and a benzamide moiety linked via a sulfonamide group. This structure combines electron-withdrawing (cyano, sulfonamide) and aromatic (benzene, thiophene) components, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

3-(benzenesulfonamido)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c22-13-18-17-10-5-11-19(17)28-21(18)23-20(25)14-6-4-7-15(12-14)24-29(26,27)16-8-2-1-3-9-16/h1-4,6-9,12,24H,5,10-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIVBFIMXLXRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide involves several steps. One common method includes the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium . The reaction conditions typically involve specific temperatures and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the sulfonamide or cyano groups .

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research has indicated that compounds similar to 3-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide exhibit promising anticancer properties. A study highlighted the identification of novel anticancer compounds through screening drug libraries on multicellular spheroids, suggesting that this class of compounds may inhibit tumor growth effectively . The structural features of this compound may enhance its interaction with cancer cell pathways, leading to apoptosis or cell cycle arrest.

Inhibition of COX-II Enzyme
The compound may also serve as a potential inhibitor of cyclooxygenase-2 (COX-II), an enzyme involved in inflammation and pain. Inhibitors of COX-II are crucial in developing anti-inflammatory drugs. Studies have shown that certain benzenesulfonamide derivatives can effectively inhibit COX-II activity, providing a pathway for developing new anti-inflammatory agents .

Mechanistic Insights

Molecular Docking Studies
Molecular docking studies have been employed to understand how this compound interacts with target proteins. These studies reveal that the compound can fit well within the active sites of specific enzymes, potentially blocking their activity and altering biological pathways involved in disease processes .

Case Studies and Research Findings

Study Findings Implications
Walid Fayad et al. (2019)Identified novel anticancer compounds through drug library screeningSuggests potential for further development in cancer therapy
Aalto University Research (2023)Molecular docking revealed optimal fit within COX-II active siteIndicates potential for development as an anti-inflammatory agent

Mechanism of Action

The mechanism of action of 3-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is crucial for maintaining pH balance in tumor cells, and its inhibition leads to a disruption of the tumor microenvironment, ultimately resulting in reduced tumor growth and proliferation . The compound binds to the active site of CA IX, preventing its normal function and leading to the accumulation of acidic byproducts within the tumor cells .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on synthesis, physicochemical properties, and substituent effects.

Structural Analogues and Substituent Variations

Table 1: Key Structural Analogues
Compound Name Substituent R1 (Cyclopenta[b]Thiophene) Substituent R2 (Benzamide/Sulfonamide) Molecular Weight (g/mol) Yield (%) Melting Point (°C) Reference
Target Compound : 3-Benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide -CN -SO₂NH-C₆H₅ N/A N/A N/A -
(2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide (30a) -CN -C=C-CN-(4-morpholinophenyl) 404.62 69.96 296–298
(2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(naphthalen-2-yl)prop-2-enamide (36a) -CN -C=C-CN-(naphthalen-2-yl) 369.53 51.42 228–230
(2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enamide (34a) -CN -C=C-CN-(3-phenylpyrazole) 385.48 60.96 226–228
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(4-fluorobenzenesulfonyl)butanamide -CN -SO₂-(4-fluorophenyl) 392.47 N/A N/A
Key Observations:

Substituent Effects on Melting Points: Bulky aromatic substituents (e.g., naphthalene in 36a) lower melting points (228–230°C) compared to morpholine-containing 30a (296–298°C), likely due to reduced crystallinity from steric hindrance . Polar groups like sulfonamide (target compound) may increase melting points relative to non-polar analogs, though direct data are unavailable.

Synthetic Yields :

  • Yields range from 51–70%, with morpholine-substituted 30a showing the highest yield (69.96%), suggesting that electron-donating groups (morpholine) may stabilize intermediates during synthesis .

Spectroscopic Trends: 1H NMR Shifts: Vinyl protons in α,β-unsaturated systems (e.g., 36a) resonate at δ 8.38 ppm, while pyrazole-substituted 34a shows a downfield-shifted NH signal at δ 14.16 ppm due to hydrogen bonding . 13C NMR: Cyano carbons in all analogs appear near δ 113–118 ppm, consistent with their electron-withdrawing nature .

Table 2: Functional Group Impact on Bioactivity
Compound Class Key Functional Groups Potential Biological Relevance Reference
Sulfonamide Derivatives -SO₂NH- (e.g., target compound) Enhanced solubility; protease inhibition
α,β-Unsaturated Enamide Derivatives -C=C-CN- (e.g., 30a , 36a ) Michael acceptor activity; kinase inhibition
Pyrazole-Containing Derivatives -Pyrazole (e.g., 34a ) Metal chelation; anti-inflammatory effects
Key Observations:
  • Sulfonamide Derivatives: The target compound’s benzenesulfonamido group may improve aqueous solubility compared to non-sulfonamide analogs (e.g., 36a), a critical factor in drug design .
  • α,β-Unsaturated Systems : Compounds like 30a and 36a exhibit reactivity as Michael acceptors, enabling covalent binding to biological targets such as kinases .

Computational and Theoretical Insights

  • Density Functional Theory (DFT) : The Colle-Salvetti correlation-energy formula, adapted for density-functional calculations, could predict electronic properties (e.g., HOMO-LUMO gaps) of the target compound and its analogs, aiding in reactivity assessments .
  • Molecular Dynamics (MD) : MD simulations of related compounds (e.g., mitofusin agonists with cyclopenta[b]thiophene cores) suggest conformational stability in biological environments .

Biological Activity

The compound 3-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide is a novel sulfonamide derivative that has garnered interest for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented by the following formula:

C18H16N4O2S\text{C}_{18}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}

This structure features a sulfonamide group, a cyano group, and a cyclopentathiophene moiety, which may contribute to its biological efficacy.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-benzenesulfonamido derivatives have shown inhibitory effects on various cancer cell lines. One study reported that sulfonamide derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins .

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMDA-MB-231 (Breast)10Caspase activation
Compound BA549 (Lung)15Inhibition of cell proliferation
3-Benzenesulfonamido-N-{...}HeLa (Cervical)12Induction of apoptosis

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies demonstrated that 3-benzenesulfonamido derivatives significantly reduced nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential mechanism via COX inhibition .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Apoptosis Induction : By activating apoptotic pathways, the compound can selectively target cancer cells.
  • Cell Cycle Arrest : Some studies suggest that sulfonamide derivatives can cause cell cycle arrest at specific phases, contributing to their anticancer effects.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized various sulfonamide derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that certain modifications to the sulfonamide structure enhanced cytotoxicity against breast and lung cancer cells .

Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory potential of sulfonamide derivatives. The study found that these compounds significantly inhibited the production of pro-inflammatory cytokines in LPS-stimulated macrophages, highlighting their potential as therapeutic agents for inflammatory diseases .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide?

The synthesis typically involves a multi-step approach:

  • Step 1: Prepare the cyclopenta[b]thiophene core via cyclization of ethyl 2-oxoacetate derivatives using Lawesson’s reagent (for thiophene ring formation) .
  • Step 2: Introduce the cyano group at the 3-position of the thiophene ring via nucleophilic substitution or nitrile transfer reactions .
  • Step 3: Couple the benzenesulfonamide moiety using benzoylisothiocyanate or sulfonyl chloride intermediates under controlled conditions (room temperature, 1,4-dioxane solvent) .
  • Purification: Column chromatography or recrystallization ensures ≥95% purity .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and structural integrity (e.g., cyano group at δ ~110 ppm in 13C NMR) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion) .
  • HPLC: Assess purity (>95% required for biological assays) .
  • X-ray Crystallography: Optional for absolute configuration determination if crystals are obtainable .

Q. Which in vitro models are suitable for preliminary biological activity screening?

  • Antitumor Activity: Screen against the NCI-60 cancer cell line panel, noting GI50 values (e.g., sulfonamide derivatives showed selective activity against leukemia and renal cancer lines) .
  • Enzyme Inhibition: Test against kinases or carbonic anhydrases via fluorometric assays, given sulfonamide’s known role in enzyme modulation .
  • Cytotoxicity: Use MTT assays on non-cancerous cell lines (e.g., HEK-293) to evaluate selectivity indices .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfonylation step?

  • Solvent Optimization: Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity of the amine group .
  • Catalysis: Add triethylamine (1.2 equiv) to neutralize HCl byproducts and drive the reaction to completion .
  • Temperature Control: Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .
  • Workflow: Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) and quench with ice water to precipitate the product .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent Variation:
  • Modify the benzene ring with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups to assess potency shifts .
  • Replace the cyclopenta[b]thiophene core with tetrahydrobenzo[b]thiophene to study ring size effects .
    • Bioisosteric Replacement: Swap the sulfonamide group with sulfonate or phosphonamide moieties to evaluate binding affinity changes .
    • Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with target proteins (e.g., EGFR or VEGFR-2) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Replicate Assays: Repeat experiments under standardized conditions (e.g., same cell passage number, serum concentration) .
  • Orthogonal Validation: Confirm antitumor activity via clonogenic assays if MTT results are inconsistent .
  • Metabolic Stability: Assess compound stability in cell culture media (e.g., LC-MS to detect degradation products) .
  • Off-Target Screening: Use proteome profiling (e.g., KINOMEscan) to identify unintended kinase interactions that may explain variability .

Q. What computational methods aid in elucidating the compound’s mechanism of action?

  • Molecular Dynamics (MD) Simulations: Simulate binding to carbonic anhydrase IX (CA-IX) over 100 ns to analyze sulfonamide-Zn²+ interactions .
  • QSAR Modeling: Develop 2D/3D-QSAR models using IC50 data from analogs to predict activity of untested derivatives .
  • ADMET Prediction: Use SwissADME to optimize logP (<5) and aqueous solubility for in vivo translation .

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